molecular formula C11H18N6O B13778255 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine CAS No. 93058-67-4

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine

Katalognummer: B13778255
CAS-Nummer: 93058-67-4
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: AVOSVDRFHAWQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with morpholine and piperazine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and piperazine. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with morpholine in the presence of a base such as triethylamine. This step results in the formation of 2-(Morpholin-4-YL)-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with piperazine under similar conditions to yield the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazine derivatives with different nucleophiles attached.

Wissenschaftliche Forschungsanwendungen

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Morpholin-4-YL)-1,3,5-triazine: Lacks the piperazine group.

    4-(Piperazin-1-YL)-1,3,5-triazine: Lacks the morpholine group.

    2,4-Diamino-1,3,5-triazine: Contains amino groups instead of morpholine and piperazine.

Uniqueness

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is unique due to the presence of both morpholine and piperazine groups, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

93058-67-4

Molekularformel

C11H18N6O

Molekulargewicht

250.30 g/mol

IUPAC-Name

4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2

InChI-Schlüssel

AVOSVDRFHAWQCC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3

Verwandte CAS-Nummern

93058-67-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.